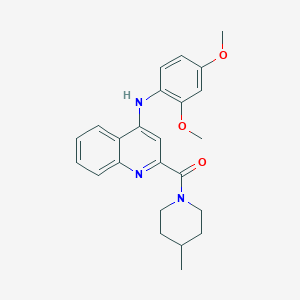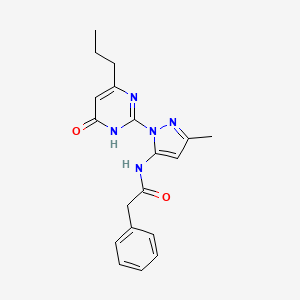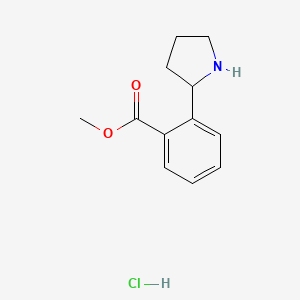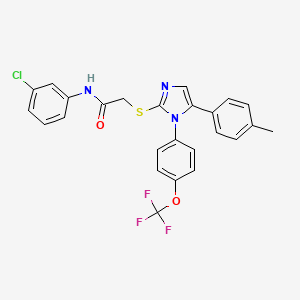
(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Kinase Inhibition
The optimization of quinoline derivatives has led to potent inhibitors of Src kinase activity. Analogues designed with trisubstituted anilines at the C-4 position showed significant inhibition of Src kinase activity and Src-mediated cell proliferation. These compounds are selective for Src over non-Src family kinases and exhibit efficacy in inhibiting tumor growth in xenograft models (Boschelli et al., 2001).
Radiosynthesis for Tracking and Imaging
A method for the carbon-14 radiosynthesis of a novel BK channel activator was developed, demonstrating the utility of quinoline derivatives in the development of radiotracers for biological imaging. This synthesis involves a series of ortho-lithiations and provides insights into the design of radiolabeled compounds for research and diagnostic purposes (Kitson et al., 2010).
Spectroscopic Properties
The study of the electronic absorption, excitation, and fluorescence properties of quinoline derivatives has provided valuable information on their behavior in various solvents. These findings have implications for understanding the molecular basis of fluorescence and the development of fluorescent markers for biological research (Al-Ansari, 2016).
Chemokine Receptor Antagonism
Research into quinoline derivatives has resulted in the identification of potent and orally bioavailable CCR4 antagonists. These compounds show promise for the treatment of inflammatory diseases, as demonstrated by their anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).
Propriétés
IUPAC Name |
[4-(2,4-dimethoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-10-12-27(13-11-16)24(28)22-15-21(18-6-4-5-7-19(18)25-22)26-20-9-8-17(29-2)14-23(20)30-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSBGQYMKASHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)

![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391987.png)
![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)
![2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2391989.png)

![3-[2-(tritylamino)ethyl]-1H-indol-5-ol](/img/structure/B2391991.png)
